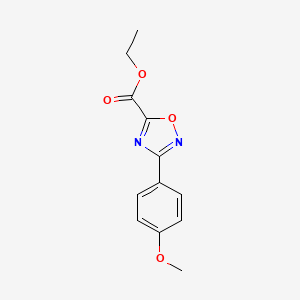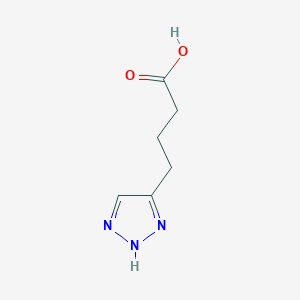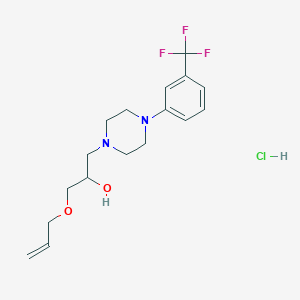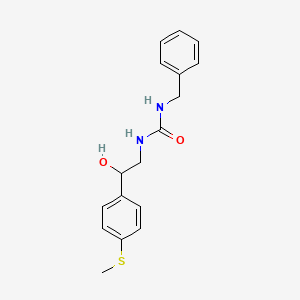
Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate is a useful research compound. Its molecular formula is C12H12N2O4 and its molecular weight is 248.238. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antioxidant Properties
- Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have demonstrated notable antimicrobial and antioxidant activities. Compounds such as 2b and 4f showed excellent antibacterial and antifungal properties, while 4b and 4f manifested significant antioxidant potential (Raghavendra et al., 2016).
Antibacterial Activity
- Novel 1,3,4-Oxadiazoles with modifications such as the (4-Methoxyphenyl)-tetrahydropyranyl-substitution have been synthesized and tested for their antibacterial activity. These compounds have shown promise in this area (Aghekyan et al., 2020).
Synthesis and Characterization in Medicinal Chemistry
- Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, a related compound, has been identified as a versatile building block in medicinal chemistry. Its derivatives can be integrated into biologically relevant molecules, highlighting its potential in drug development and synthesis (Jakopin, 2018).
Application in Synthesis of Hybrid Molecules
- Compounds containing the 1,2,4-oxadiazole structure have been used in the synthesis of hybrid molecules with penicillanic or cephalosporanic acid moieties. These molecules were screened for antimicrobial, antilipase, and antiurease activities, showing good to moderate effects against certain microorganisms (Başoğlu et al., 2013).
Crystallography and Structural Analysis
- The crystal and molecular structures of various derivatives of this compound have been extensively studied. For instance, the crystal structure of ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate has been determined, providing insights into the structural aspects of these compounds (Yeong et al., 2018).
Anticancer Potential
- Derivatives of 1,3,4-oxadiazole have been synthesized and tested for their anticancer properties. These compounds have shown promising results against various cancer cell lines, suggesting their potential use in cancer therapy (Adimule et al., 2014).
Analgesic and Anti-inflammatory Activities
- Some derivatives of 1,3,4-oxadiazole have been evaluated for their analgesic and anti-inflammatory activities. Certain compounds exhibited significant effects in these areas, indicating their potential in the treatment of pain and inflammation (Dewangan et al., 2015).
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-3-17-12(15)11-13-10(14-18-11)8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCFMWWPODIDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B2567767.png)
![3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(oxan-4-yl)urea](/img/structure/B2567768.png)




![1-(cyclohex-3-ene-1-carbonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2567777.png)

![2-[(Oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2567782.png)
![5-{[4-(3-fluoropropoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2567785.png)

![(3-Chloro-1-benzothiophen-2-yl)-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone](/img/structure/B2567787.png)
